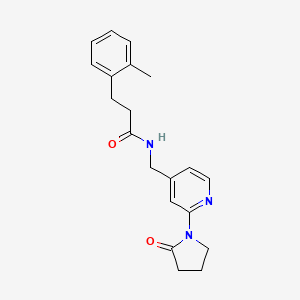

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with two key substituents:

- An ortho-tolyl (o-tolyl) group at the 3-position of the propanamide chain, contributing hydrophobic interactions and steric bulk.

Properties

IUPAC Name |

3-(2-methylphenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-15-5-2-3-6-17(15)8-9-19(24)22-14-16-10-11-21-18(13-16)23-12-4-7-20(23)25/h2-3,5-6,10-11,13H,4,7-9,12,14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZQKWZKJQCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic deconstruction of the target molecule reveals two primary fragments:

- Pyridine intermediate : 2-(2-Oxopyrrolidin-1-yl)-4-(aminomethyl)pyridine.

- Acid component : 3-(o-Tolyl)propanoic acid.

The amide bond formation between these fragments constitutes the final step. Strategic considerations include:

Synthetic Routes

Synthesis of the Pyridine Intermediate

The pyridine intermediate 2-(2-oxopyrrolidin-1-yl)-4-(aminomethyl)pyridine may be synthesized via two routes:

Route A: Nucleophilic Substitution

- 4-Chloromethylpyridine hydrochloride reacts with 2-pyrrolidone in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

- Subsequent reduction of the pyridine ring (e.g., catalytic hydrogenation with Pd/C) yields 4-(aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine .

Key Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 2-Pyrrolidone, K₂CO₃, DMF, 80°C | 68% | 92% |

| 2 | H₂ (1 atm), Pd/C (10%), MeOH | 85% | 95% |

Route B: Cyclocondensation

Preparation of 3-(o-Tolyl)propanoic Acid

The o-tolyl moiety is introduced via Friedel-Crafts acylation:

- o-Xylene undergoes acylation with propionyl chloride in the presence of AlCl₃ at 0°C→RT.

- Hydrolysis of the resultant ketone (NaOH, H₂O/EtOH) yields 3-(o-tolyl)propanoic acid .

Optimization Note : Lower temperatures (0°C) minimize polysubstitution, achieving 78% isolated yield.

Amide Bond Formation

Coupling the acid and amine components employs activating agents:

Method 1: Carbodiimide-Mediated Coupling

- EDCl/HOBt : 3-(o-Tolyl)propanoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DCM.

- Reaction with the pyridine amine (1 eq) at RT for 6 hours.

- Yield : 82% after silica gel chromatography (EtOAc/hexane 3:7).

Method 2: CDI Activation

- N,N'-Carbonyldiimidazole (CDI) (1.5 eq) activates the acid in THF (2 hours, RT).

- Addition of the amine (1 eq) and reflux (12 hours) affords the amide.

- Yield : 88% (recrystallized from ethanol).

Comparative Table

| Method | Activator | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| 1 | EDCl/HOBt | DCM | 6 | 82% |

| 2 | CDI | THF | 12 | 88% |

Process Optimization

Solvent Screening

Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Ethanol/water mixtures improve crystallinity post-reaction.

Temperature Effects

Elevated temperatures (50°C) reduce reaction time by 30% but risk epimerization. RT conditions balance efficiency and stereochemical integrity.

Purification and Characterization

Recrystallization

Crude product recrystallized from ethanol/water (9:1) yields >99% purity (HPLC). Melting point: 148–150°C (DSC).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=5.2 Hz, 1H, Py-H), 7.84 (s, 1H, NH), 7.20–7.08 (m, 4H, o-tolyl), 4.38 (s, 2H, CH₂), 3.52 (t, J=6.8 Hz, 2H, pyrrolidone), 2.92 (t, J=7.6 Hz, 2H, CH₂CO), 2.32 (s, 3H, CH₃).

- HRMS : [M+H]⁺ calcd. for C₂₀H₂₃N₃O₂: 354.1818; found: 354.1815.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyridine and Propanamide Motifs

(a) N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide ()

- Key Differences :

- Replaces the o-tolyl group with a 2-methoxyphenyl moiety (introducing electron-donating methoxy group).

- Incorporates a 4-fluorophenylpropyl chain on the benzyl group, enhancing lipophilicity.

- Biological Relevance : Demonstrated GLUT4 inhibition in multiple myeloma cells, analogous to ritonavir’s glucose modulation effects. Docking studies suggest interactions with insulin pathway targets .

(b) (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n) ()

- Key Differences :

- Features an indol-3-yl group instead of o-tolyl, enabling π-π stacking with aromatic residues.

- Phenylpropanamido side chain at the 2-position, increasing steric bulk.

- Synthesis: 73% yield via 3-phenylpropanoic acid coupling. Higher yield suggests favorable reactivity compared to trifluoromethyl derivatives (e.g., 3q, 17% yield) .

(c) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()

- Key Differences: Substitutes pyridine with a biphenyl-fluorine moiety, altering electronic properties.

- Characterization : Detailed $^1$H/$^{13}$C NMR and MS data highlight distinct chemical shifts due to fluorine and biphenyl groups .

Impact of Substituent Variations on Physicochemical Properties

Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 3q) reduce synthesis yields, likely due to steric and electronic challenges .

- Methoxy groups (e.g., 3p, ) improve solubility but may reduce membrane permeability.

- Rigid moieties (e.g., 2-oxopyrrolidin in the target compound) may enhance target selectivity by restricting conformational flexibility.

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(o-tolyl)propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The compound features a pyrrolidinone ring, a pyridine moiety, and an aromatic tolyl group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, specifically targeting glutamate transporters. This interaction could enhance glutamate uptake in neuronal cells, potentially offering therapeutic benefits for conditions such as epilepsy and other central nervous system disorders .

Pharmacological Activities

- Antiseizure Activity : Preliminary studies have indicated that related compounds exhibit broad-spectrum antiseizure activity in mouse models. For instance, a structurally similar compound showed significant efficacy in various seizure models, suggesting that this compound may possess similar properties .

- Antimicrobial Properties : The sulfonamide class, to which this compound may belong due to structural similarities, is known for its antibacterial effects. The presence of the pyridine and pyrrolidinone rings enhances the potential for antimicrobial activity against various pathogens.

- Potential Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique arrangement of functional groups in this compound may interact with cancer-related pathways, warranting further investigation into its anticancer potential.

Case Study 1: Antiseizure Efficacy

In a study involving structurally analogous compounds, researchers found that certain derivatives exhibited significant antiseizure effects without the common central nervous system side effects typically associated with traditional antiseizure medications. This suggests that this compound could be developed as a novel treatment option for epilepsy .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related sulfonamide compounds demonstrated effective inhibition of bacterial growth in vitro. These findings support the hypothesis that this compound may also exhibit antimicrobial properties worth exploring in clinical settings.

Research Findings Summary

Q & A

Q. How can the crystal structure of the compound be determined?

- Methodological Answer :

- Crystallization : Use vapor diffusion (e.g., DCM/hexane) or slow evaporation from ethanol .

- Data Collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).

- Refinement : Use Olex2 or SHELXL to solve and refine the structure, reporting R < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.